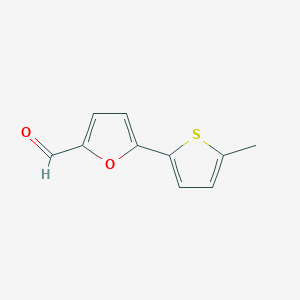
5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C10H8O2S It is a heterocyclic compound containing both furan and thiophene rings, which are aromatic five-membered rings with oxygen and sulfur atoms, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde typically involves the reaction of 5-methylthiophene-2-carbaldehyde with furan-2-carbaldehyde under specific conditions. One common method is the use of a one-pot multi-component reaction, which involves the condensation of the starting materials in the presence of a catalyst and under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of efficient catalytic systems can be applied to scale up the production process. The choice of solvents, catalysts, and reaction conditions would be optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions
5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as iron(III) chloride (FeCl3) for halogenation.
Major Products Formed
Oxidation: 5-(5-Methylthiophen-2-yl)furan-2-carboxylic acid.
Reduction: 5-(5-Methylthiophen-2-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery and development.
作用機序
The mechanism of action of 5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde: Similar structure but with two thiophene rings.
5-(5-Methylfuran-2-yl)furan-2-carbaldehyde: Similar structure but with two furan rings.
5-(5-Methylthiophen-2-yl)benzaldehyde: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This dual heterocyclic structure can lead to unique reactivity and interactions, making it a valuable compound for various applications .
特性
分子式 |
C10H8O2S |
|---|---|
分子量 |
192.24 g/mol |
IUPAC名 |
5-(5-methylthiophen-2-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H8O2S/c1-7-2-5-10(13-7)9-4-3-8(6-11)12-9/h2-6H,1H3 |
InChIキー |
FOPHUJYDTNHJBN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)C2=CC=C(O2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



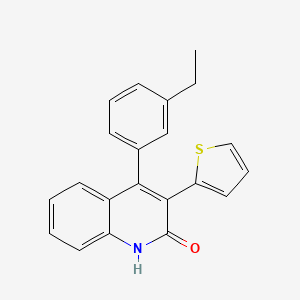
![2,3-Dibenzoyloxybutanedioic acid;methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate](/img/structure/B13877146.png)
![2-[1-(4-Methoxyphenyl)ethylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13877161.png)

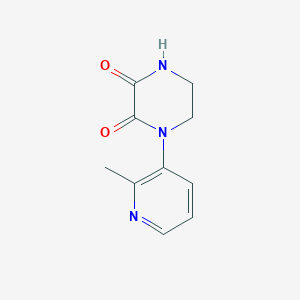
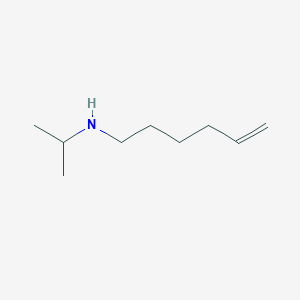
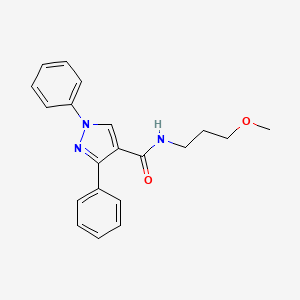
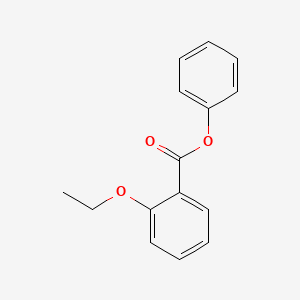
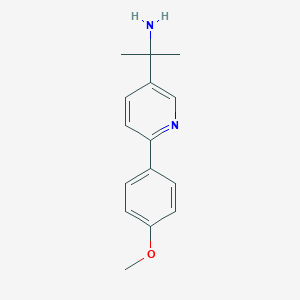
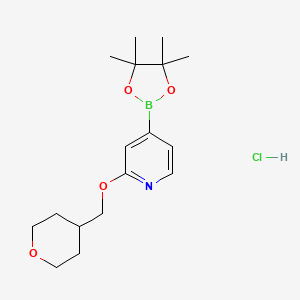
![Methyl 3-amino-4-[(2-chlorophenyl)methylamino]benzoate](/img/structure/B13877203.png)


